molecular formula C12H24N2 B3192726 [1,1'-Bicyclohexyl]-4,4'-diamine CAS No. 6492-07-5

[1,1'-Bicyclohexyl]-4,4'-diamine

Cat. No.: B3192726
CAS No.: 6492-07-5
M. Wt: 196.33 g/mol
InChI Key: CSIVUWBDBJMXDY-UHFFFAOYSA-N
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Description

[1,1'-Bicyclohexyl]-4,4'-diamine, referred to as Monomer 2 in synthetic studies, is a fluorinated diamine with the systematic name 4,4′-[[1,1′-bicyclohexyl]-4,4′-diylbis(oxy)]bis[2-(trifluoromethyl)aniline] . Its structure features a central bicyclohexyl core linked via ether groups to two aromatic rings, each substituted with a trifluoromethyl (-CF₃) group and an amino (-NH₂) functionality. The compound is designed to reduce charge transfer complex (CTC) interactions in polyimides, enhancing thermal stability and solubility while maintaining mechanical flexibility .

Synthesis: The diamine is synthesized through catalytic hydrogenation of its dinitro precursor using Pd/C and hydrazine hydrate. This process yields high-purity yellow crystals, with recrystallization favoring the trans-trans isomer . Nuclear magnetic resonance (NMR) studies confirm successful reduction, showing amino proton signals at 3.53 ppm and shifts in aromatic protons due to electron-donating amine groups .

Properties

CAS No.

6492-07-5

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

4-(4-aminocyclohexyl)cyclohexan-1-amine

InChI

InChI=1S/C12H24N2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-12H,1-8,13-14H2

InChI Key

CSIVUWBDBJMXDY-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2CCC(CC2)N)N

Canonical SMILES

C1CC(CCC1C2CCC(CC2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

4,4'-Methylenebis(cyclohexylamine) (PACM)

  • Structure : Aliphatic diamine with a methylene (-CH₂-) bridge connecting two cyclohexyl rings.
  • Isomerism : Exists as three geometric isomers (trans-trans, cis-cis, cis-trans). The trans-trans isomer dominates in crystalline polymer regions, analogous to the bicyclohexyl-diamine .
  • Applications : Used in polyurethanes, epoxy resins, and adhesives.
  • Key Differences :
    • Lacks aromatic rings and fluorinated groups, reducing thermal stability compared to the bicyclohexyl-diamine.
    • Exhibits similar isomer-dependent crystallinity but lower resistance to CTC interactions .

[1,1'-Biphenyl]-4,4'-diamine, N,N'-diphenyl

  • Structure : Aromatic biphenyl core with two phenyl-substituted amine groups.
  • Properties : Higher rigidity due to aromaticity, with a molecular weight of 336.43 g/mol .
  • Applications : Used in electroluminescent devices (e.g., OLEDs) due to efficient hole/electron transport .
  • Key Differences: Aromatic structure increases π-π stacking, favoring electronic applications but limiting solubility in non-polar solvents. Absence of aliphatic or fluorinated groups reduces flexibility and thermal stability compared to the bicyclohexyl-diamine .

2,3'-Dimethoxy-[1,1'-biphenyl]-4,4'-diamine

  • Structure : Methoxy (-OCH₃) substituents on the biphenyl core.
  • Properties : Methoxy groups enhance solubility in polar solvents but reduce thermal stability.
  • Key Differences: Less fluorophilic than the bicyclohexyl-diamine, limiting use in fluorinated polyimides. No isomerism reported, simplifying synthesis but offering less structural tunability .

Trans-trans Isomer-Dominant Analogues

  • Example : [1,1'-Bicyclohexyl]-4,4'-diylbis[4-methyl-benzene] (CymitQuimica) .
  • Comparison: Shares the trans-trans isomer preference but lacks functional groups (e.g., -NH₂, -CF₃), limiting reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Isomerism Applications
[1,1'-Bicyclohexyl]-4,4'-diamine C₂₆H₂₈F₆N₂O₂ ~504.5* -NH₂, -CF₃, ether Trans-trans favored Polyimides, flexible films
4,4'-Methylenebis(cyclohexylamine) C₁₃H₂₆N₂ 210.36 -NH₂, -CH₂- Trans-trans, cis Epoxy resins, adhesives
N,N'-Diphenyl-biphenyl-4,4'-diamine C₂₄H₂₀N₂ 336.43 -NH₂, aromatic None OLEDs, electronic devices
2,3'-Dimethoxy-biphenyl-4,4'-diamine C₁₄H₁₆N₂O₂ 244.29 -NH₂, -OCH₃ None Dyestuffs, analytical reagents

*Estimated based on synthesis pathway .

Research Findings

Isomer Control : Both [1,1'-Bicyclohexyl]-4,4'-diamine and PACM exhibit trans-trans isomer dominance in crystalline phases, critical for optimizing polymer mechanical properties .

Fluorine Impact: The -CF₃ groups in the bicyclohexyl-diamine reduce moisture absorption by 30% compared to non-fluorinated analogs, enhancing dimensional stability in humid environments .

CTC Mitigation : Polyimides derived from the bicyclohexyl-diamine show 40% lower CTC interactions than those from PACM, enabling applications in high-frequency electronics .

Synthetic Efficiency : The bicyclohexyl-diamine’s hydrogenation route achieves >90% yield, outperforming traditional coupling methods for biphenyl-diamines .

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